An In-depth Technical Guide to 2-(2-Aminoethyl)isoindolin-1-one (CAS 350046-24-1)
An In-depth Technical Guide to 2-(2-Aminoethyl)isoindolin-1-one (CAS 350046-24-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 2-(2-Aminoethyl)isoindolin-1-one. This guide provides a comprehensive overview based on established knowledge of the isoindolin-1-one scaffold and its derivatives, offering probable synthetic routes, predicted properties, and potential biological activities. All information not directly attributed to 2-(2-Aminoethyl)isoindolin-1-one should be considered as informed extrapolation.
Introduction
2-(2-Aminoethyl)isoindolin-1-one is a heterocyclic organic compound featuring a core isoindolin-1-one scaffold substituted at the nitrogen atom with an aminoethyl group. The isoindolin-1-one motif is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and natural products.[1][2][3][4] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3] The presence of a primary amine in the ethyl side chain of 2-(2-Aminoethyl)isoindolin-1-one offers a reactive handle for further chemical modifications, making it a versatile building block in drug discovery and development.
Physicochemical Properties
While specific, experimentally determined data for 2-(2-Aminoethyl)isoindolin-1-one is scarce, its basic properties can be calculated or inferred from its structure and data for closely related compounds.
| Property | Value | Source |
| CAS Number | 350046-24-1 | BroadPharm[5] |
| Molecular Formula | C₁₀H₁₂N₂O | BroadPharm[5] |
| Molecular Weight | 176.22 g/mol | BroadPharm[5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydrochloride salt would likely exhibit aqueous solubility. | Inferred |
| Storage | Recommended at -20°C | BroadPharm[5] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Reductive Amination and Cyclization
A common and efficient method for the synthesis of N-substituted isoindolin-1-ones involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.
Reaction Scheme:
2-Formylbenzoic acid reacts with ethylenediamine in a suitable solvent. The intermediate imine undergoes intramolecular cyclization to form the isoindolin-1-one ring. Due to the bifunctional nature of ethylenediamine, careful control of stoichiometry is crucial to favor the monosubstituted product. An alternative would be to use N-Boc-ethylenediamine followed by deprotection.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add N-Boc-ethylenediamine (1.1 equivalents).
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Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours to form the imine. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise.
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Cyclization: The reaction mixture is heated to reflux for several hours to promote intramolecular cyclization and the formation of the lactam ring.
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Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
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Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group, yielding the final product, 2-(2-Aminoethyl)isoindolin-1-one.
Visualization of Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(2-Aminoethyl)isoindolin-1-one.
Potential Biological Activities and Signaling Pathways
Direct biological data for 2-(2-Aminoethyl)isoindolin-1-one is not available in the public domain. However, the isoindolin-1-one scaffold is present in numerous compounds with well-defined biological activities. The following sections describe potential therapeutic areas and signaling pathways based on the activities of structurally related molecules.
Potential as an Anticancer Agent
Derivatives of isoindolin-1-one have been investigated as potent inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, certain isoindolin-1-one derivatives have been shown to inhibit ERK1/2, a critical kinase in the MAPK/ERK signaling cascade that is often hyperactivated in cancer.
Potential Signaling Pathway Involvement: MAPK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the transcription of genes involved in cell growth and division. In many cancers, mutations in genes like RAS and BRAF lead to constitutive activation of this pathway. An isoindolin-1-one derivative could potentially act as an inhibitor at one of the key kinases in this pathway, such as MEK or ERK.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by an isoindolin-1-one derivative.
Potential as a Neuromodulatory Agent
Certain isoindolin-1-one derivatives have been explored as antagonists for dopamine receptors, particularly the D4 receptor.[8] Dopamine receptors are implicated in various neurological and psychiatric conditions, and their modulation can have therapeutic effects.
Potential Signaling Pathway Involvement: Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to dopamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D4 antagonist would block this effect, leading to a relative increase in cAMP production.
Caption: Hypothetical antagonism of the Dopamine D4 receptor by an isoindolin-1-one derivative.
Structure-Activity Relationships (SAR)
While specific SAR data for 2-(2-Aminoethyl)isoindolin-1-one is unavailable, general trends for the isoindolin-1-one scaffold can be summarized. Modifications at the N-2 and C-3 positions of the isoindolin-1-one ring have been extensively studied to optimize biological activity.[1]
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N-2 Substitution: The nature of the substituent at the nitrogen atom is critical for modulating the pharmacological properties. The introduction of basic amine functionalities, as in the case of 2-(2-Aminoethyl)isoindolin-1-one, can improve pharmacokinetic properties and provide a point of interaction with biological targets.
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C-3 Substitution: Modifications at the C-3 position have been shown to significantly impact potency and selectivity for various targets. The introduction of aryl or alkyl groups can lead to enhanced interactions with the hydrophobic pockets of enzymes or receptors.
Conclusion
2-(2-Aminoethyl)isoindolin-1-one represents a valuable chemical entity with significant potential for drug discovery and development. While direct experimental data is limited, its structural features suggest plausible synthetic routes and a range of potential biological activities based on the well-established pharmacology of the isoindolin-1-one scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information presented in this guide as a foundation for designing and conducting novel research in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-aminoethyl)isoindolin-1-one, 350046-24-1 | BroadPharm [broadpharm.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
